2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide
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Overview
Description
2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide typically involves the reaction of 1,2,3-trimethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the indole ring.
Reduction Products: Reduced forms of the indole ring.
Scientific Research Applications
2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene: A compound with a similar indole structure but different functional groups.
Uniqueness: 2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(1,2,3-trimethylindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16(3)12-5-4-10(6-11(8)12)15-13(17)7-14/h4-6H,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAXAJZBCCVZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)NC(=O)CCl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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